Cas no 2137592-15-3 (4-(difluoromethyl)-3-methylbenzoic acid)

4-(difluoromethyl)-3-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(difluoromethyl)-3-methylbenzoic acid
-
- インチ: 1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13)
- InChIKey: FBMWJKYDFMXERJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C(F)F)C(C)=C1
4-(difluoromethyl)-3-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764551-0.25g |
4-(difluoromethyl)-3-methylbenzoic acid |
2137592-15-3 | 95% | 0.25g |
$546.0 | 2024-05-22 | |
Enamine | EN300-764551-0.05g |
4-(difluoromethyl)-3-methylbenzoic acid |
2137592-15-3 | 95% | 0.05g |
$256.0 | 2024-05-22 | |
Enamine | EN300-764551-5.0g |
4-(difluoromethyl)-3-methylbenzoic acid |
2137592-15-3 | 95% | 5.0g |
$3189.0 | 2024-05-22 | |
1PlusChem | 1P0291G5-50mg |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 50mg |
$368.00 | 2023-12-19 | |
1PlusChem | 1P0291G5-1g |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 1g |
$1422.00 | 2023-12-19 | |
1PlusChem | 1P0291G5-2.5g |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 2.5g |
$2726.00 | 2023-12-19 | |
1PlusChem | 1P0291G5-5g |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 5g |
$4004.00 | 2023-12-19 | |
1PlusChem | 1P0291G5-10g |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 10g |
$5907.00 | 2023-12-19 | |
Aaron | AR0291OH-100mg |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 100mg |
$552.00 | 2025-02-17 | |
1PlusChem | 1P0291G5-100mg |
4-(difluoromethyl)-3-methylbenzoicacid |
2137592-15-3 | 95% | 100mg |
$536.00 | 2023-12-19 |
4-(difluoromethyl)-3-methylbenzoic acid 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
4-(difluoromethyl)-3-methylbenzoic acidに関する追加情報
Introduction to 4-(difluoromethyl)-3-methylbenzoic acid (CAS No. 2137592-15-3)
4-(difluoromethyl)-3-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2137592-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a difluoromethyl group at the C-4 position and a methyl group at the C-3 position. These structural attributes contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study in the development of novel therapeutic agents.
The benzoic acid scaffold is a well-documented motif in medicinal chemistry, known for its versatility in drug design. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the case of 4-(difluoromethyl)-3-methylbenzoic acid, the presence of these substituents suggests potential applications in the synthesis of bioactive molecules targeting various disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of such compounds with biological receptors with higher precision. The electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the methyl group can influence the overall reactivity and binding characteristics of 4-(difluoromethyl)-3-methylbenzoic acid, making it a valuable building block for designing molecules with tailored pharmacological properties.
One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory and analgesic agents. Benzoic acid derivatives have long been explored for their ability to modulate inflammatory pathways, and modifications such as those seen in 4-(difluoromethyl)-3-methylbenzoic acid may enhance its efficacy by improving solubility, reducing degradation, or enhancing receptor binding. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in pro-inflammatory cytokine production, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory potential, 4-(difluoromethyl)-3-methylbenzoic acid has shown promise in preliminary investigations as a precursor for more complex pharmacophores. The unique substitution pattern allows for further functionalization, enabling chemists to explore a wide range of derivatives with enhanced biological activity. For instance, incorporating additional heterocyclic rings or altering the electronic distribution through further substitution could lead to novel compounds with improved pharmacokinetic profiles or target specificity.
The synthesis of 4-(difluoromethyl)-3-methylbenzoic acid presents an interesting challenge due to the necessity of introducing fluorine atoms at specific positions while maintaining regioselectivity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve this goal. These techniques not only facilitate the introduction of fluorine atoms but also allow for precise control over other functional groups, ensuring that the desired substitution pattern is achieved with high yield and purity.
The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence both physical properties (such as lipophilicity) and electronic distributions makes it an invaluable tool for drug design. In 4-(difluoromethyl)-3-methylbenzoic acid, the difluoromethyl group is particularly significant due to its capacity to enhance metabolic stability by resisting oxidative degradation. This property is critical for extending the half-life of therapeutic agents and improving their overall bioavailability.
Recent research has also highlighted the importance of fluorinated benzoic acids in oncology research. Compounds containing similar structural motifs have been investigated for their potential antitumor activity, often demonstrating abilities to inhibit key enzymes involved in cancer cell proliferation and survival. While further studies are needed to fully elucidate the mechanisms of action for 4-(difluoromethyl)-3-methylbenzoic acid, its structural features suggest that it may exhibit similar properties, making it a promising candidate for future anticancer drug development.
The pharmaceutical industry continues to invest heavily in discovering new molecular entities with improved efficacy and safety profiles. Natural product-inspired scaffolds, such as benzoic acids, remain a cornerstone of this effort due to their well-documented biological activity and synthetic accessibility. The introduction of innovative substituents like those found in 4-(difluoromethyl)-3-methylbenzoic acid represents a forward-thinking approach to drug discovery, leveraging both classical organic chemistry principles and cutting-edge synthetic techniques.
In conclusion, 4-(difluoromethyl)-3-methylbenzoic acid (CAS No. 2137592-15-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents offers opportunities for designing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated benzoic acids, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
2137592-15-3 (4-(difluoromethyl)-3-methylbenzoic acid) Related Products
- 2171836-82-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid)
- 901222-78-4(N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)
- 1935915-93-7(tert-butyl 4-hydroxy-2-(propan-2-yl)piperidine-1-carboxylate)
- 1251573-80-4(N-(3-methoxyphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 2171709-59-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid)
- 1803865-36-2(2,4-Diiodo-5-fluorobenzamide)
- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)
- 895439-45-9(N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide)
- 719282-08-3(2-chloro-5-(methylcarbamoyl)aminobenzoic acid)
- 17285-34-6(trichloropyridazin-4-amine)




